2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-phenylpiperazine derivative. This can be achieved through the reaction of phenylamine with diethanolamine under acidic conditions.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting 4-phenylthiosemicarbazide with α-haloketones under basic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Pharmacology: Research focuses on its potential effects on the central nervous system, given the presence of the piperazine ring, which is a common motif in psychoactive drugs.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: Its derivatives are explored for use in materials science and as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors in the central nervous system, potentially acting as an inhibitor or modulator.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, such as the serotonin or dopamine pathways, due to the presence of the piperazine ring.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of a piperazine ring, a thiazole ring, and an acetamide group, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c28-21(25-23-24-20(15-31-23)18-7-3-1-4-8-18)16-30-17-22(29)27-13-11-26(12-14-27)19-9-5-2-6-10-19/h1-10,15H,11-14,16-17H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKDUAPSUILPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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